Cas no 2006248-59-3 (Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate)

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate
- EN300-27160139
- 2006248-59-3
- Cyclopropanebutanoic acid, 2-methyl-α,γ-dioxo-, ethyl ester
-
- MDL: MFCD32875190
- インチ: 1S/C10H14O4/c1-3-14-10(13)9(12)5-8(11)7-4-6(7)2/h6-7H,3-5H2,1-2H3
- InChIKey: UXBNDQJFTSCSOG-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C(=O)OCC)=O)C1CC1C
計算された属性
- せいみつぶんしりょう: 198.08920892g/mol
- どういたいしつりょう: 198.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 60.4Ų
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 274.0±13.0 °C(Predicted)
- 酸性度係数(pKa): 6.80±0.40(Predicted)
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27160139-10.0g |
ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95.0% | 10.0g |
$5652.0 | 2025-03-20 | |
Enamine | EN300-27160139-0.25g |
ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95.0% | 0.25g |
$650.0 | 2025-03-20 | |
Enamine | EN300-27160139-1.0g |
ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-20 | |
1PlusChem | 1P028E6M-100mg |
ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95% | 100mg |
$627.00 | 2023-12-19 | |
Aaron | AR028EEY-5g |
ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95% | 5g |
$5267.00 | 2023-12-15 | |
Aaron | AR028EEY-10g |
ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95% | 10g |
$7797.00 | 2023-12-15 | |
1PlusChem | 1P028E6M-500mg |
ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95% | 500mg |
$1329.00 | 2023-12-19 | |
1PlusChem | 1P028E6M-1g |
ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95% | 1g |
$1688.00 | 2023-12-19 | |
Enamine | EN300-27160139-2.5g |
ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-20 | |
Enamine | EN300-27160139-0.1g |
ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |
2006248-59-3 | 95.0% | 0.1g |
$457.0 | 2025-03-20 |
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoateに関する追加情報
Comprehensive Overview of Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate (CAS No. 2006248-59-3)
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate (CAS No. 2006248-59-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a 2-methylcyclopropyl moiety and a dioxobutanoate backbone, is widely studied for its potential applications in drug synthesis and material science. Its molecular formula, C10H14O4, and distinct functional groups make it a versatile intermediate in organic chemistry.
In recent years, the demand for cyclopropyl-containing compounds has surged, driven by their role in bioactive molecule design. Researchers frequently search for "synthesis of Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate" or "CAS 2006248-59-3 applications," reflecting its relevance in modern chemistry. The compound’s stability and reactivity under mild conditions align with the growing trend toward sustainable and efficient synthetic methodologies, a hot topic in green chemistry forums.
The 2-methylcyclopropyl group in this compound is particularly noteworthy, as cyclopropane rings are known to enhance metabolic stability in drug candidates. This feature has led to inquiries like "how does Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate interact with enzymes?" in academic circles. Additionally, its dioxobutanoate segment is often explored for carbonyl-based reactions, making it a subject of interest in catalytic studies.
From an industrial perspective, CAS 2006248-59-3 is valued for its scalability in production. Manufacturers and R&D teams frequently investigate "bulk suppliers of Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate" or "custom synthesis services," highlighting its commercial viability. The compound’s compatibility with diverse reaction conditions—such as Grignard reactions or palladium-catalyzed couplings—further broadens its utility.
Emerging trends in AI-driven drug discovery have also spotlighted Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate. Computational chemists use its structural data to train algorithms for predicting novel bioactive molecules, addressing queries like "machine learning applications for cyclopropyl derivatives." This intersection of traditional chemistry and cutting-edge technology underscores the compound’s multidisciplinary appeal.
Quality control and analytical profiling are critical for CAS 2006248-59-3. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a topic often searched as "analytical methods for Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate." Regulatory compliance, particularly in pharmaceutical applications, further drives the need for precise characterization.
In summary, Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate (CAS No. 2006248-59-3) represents a fusion of innovation and practicality in organic synthesis. Its structural complexity, coupled with broad applicability, positions it as a key player in advancing both academic research and industrial processes. As scientific inquiries evolve, this compound is poised to remain at the forefront of chemical exploration.
2006248-59-3 (Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate) 関連製品
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)
- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)
- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)
- 1562648-49-0(3-methyl-4-phenylbut-3-enal)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 20039-37-6(Pyridinium dichromate)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 1805888-03-2(Ethyl 2-hydrazinyl-5-(methylthio)benzoate)
- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)




